![molecular formula C16H19NO4 B12464822 2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrolycorine is a naturally occurring alkaloid derived from the plant Lycoris radiata. It is a derivative of lycorine, which is known for its various pharmacological properties. Dihydrolycorine has gained attention due to its potential therapeutic applications, particularly in the treatment of cardiac fibrosis and dysfunction following myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrolycorine is typically synthesized through the hydrogenation of lycorine. The process involves the reduction of lycorine using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective reduction of the double bonds in lycorine, resulting in the formation of dihydrolycorine .
Industrial Production Methods
Industrial production of dihydrolycorine follows similar synthetic routes but on a larger scale. The process involves the extraction of lycorine from the bulbs of Lycoris radiata, followed by its hydrogenation to produce dihydrolycorine. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydrolycorine undergoes various chemical reactions, including:
Oxidation: Dihydrolycorine can be oxidized to form corresponding oxides.
Reduction: Further reduction of dihydrolycorine can lead to the formation of fully saturated derivatives.
Substitution: Dihydrolycorine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Dihydrolycorine has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Cardiovascular Protection: Dihydrolycorine has shown promise in attenuating cardiac fibrosis and dysfunction by downregulating Runx1 following myocardial infarction.
Neuroprotection: It has neuroprotective properties and can protect against anoxia damage in the brain.
Antihypertensive Effects: Dihydrolycorine exhibits antihypertensive activity by inhibiting methoxamine-induced contraction of isolated rabbit aortic rings and rat anococcygeus muscle.
Antitumor Activity: It has been studied for its potential antitumor effects, particularly in animal models.
Mechanism of Action
Dihydrolycorine exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of protein synthesis in eukaryotic cells by inhibiting the peptide bond formation step. Additionally, dihydrolycorine downregulates the expression of fibrotic genes and apoptosis-related genes, thereby preventing adverse cardiac remodeling following myocardial infarction .
Comparison with Similar Compounds
Dihydrolycorine is structurally similar to other alkaloids derived from Lycoris radiata, such as lycorine and galanthamine. it has distinct pharmacological properties that set it apart:
Lycorine: Known for its anti-inflammatory, antiviral, and antitumor properties.
Galanthamine: Primarily used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Dihydrolycorine’s unique combination of cardiovascular protection, neuroprotection, and antihypertensive effects makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJILFEGOWCJNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12464740.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12464748.png)

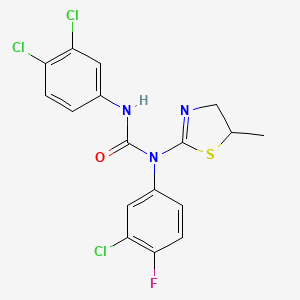
![N-benzyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B12464760.png)
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12464764.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol](/img/structure/B12464766.png)

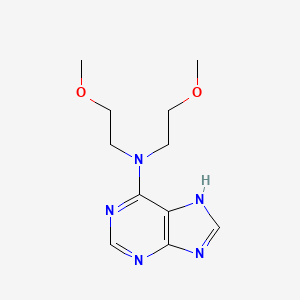
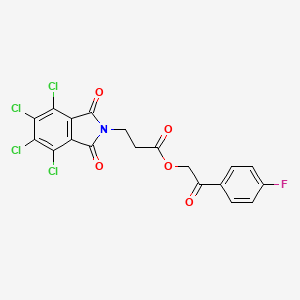
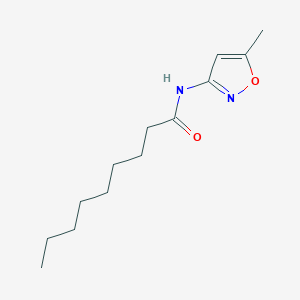
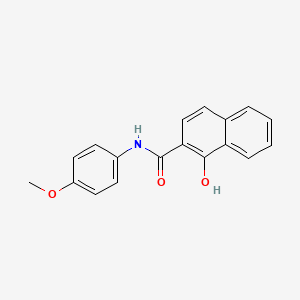
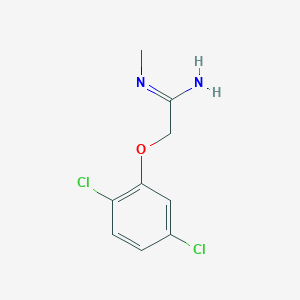
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
